(4-methoxyphenyl)methyl N-[(3-chlorobenzoyl)amino]carbamate
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Overview
Description
(4-methoxyphenyl)methyl N-[(3-chlorobenzoyl)amino]carbamate is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methoxyphenyl group, a chlorobenzoyl group, and a carbamate linkage, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-methoxyphenyl)methyl N-[(3-chlorobenzoyl)amino]carbamate typically involves the reaction of (4-methoxyphenyl)methylamine with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting intermediate is then treated with a carbamoylating agent, such as isocyanate, to form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and automated systems can be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(4-methoxyphenyl)methyl N-[(3-chlorobenzoyl)amino]carbamate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the chlorobenzoyl moiety can be reduced to an alcohol.
Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of (4-hydroxyphenyl)methyl N-[(3-chlorobenzoyl)amino]carbamate.
Reduction: Formation of (4-methoxyphenyl)methyl N-[(3-hydroxybenzyl)amino]carbamate.
Substitution: Formation of (4-methoxyphenyl)methyl N-[(3-substituted benzoyl)amino]carbamate.
Scientific Research Applications
(4-methoxyphenyl)methyl N-[(3-chlorobenzoyl)amino]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-methoxyphenyl)methyl N-[(3-chlorobenzoyl)amino]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its activity or modulating its function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
- (4-methoxyphenyl)methyl N-[(3-bromobenzoyl)amino]carbamate
- (4-methoxyphenyl)methyl N-[(3-fluorobenzoyl)amino]carbamate
- (4-methoxyphenyl)methyl N-[(3-iodobenzoyl)amino]carbamate
Uniqueness
(4-methoxyphenyl)methyl N-[(3-chlorobenzoyl)amino]carbamate is unique due to the presence of the chlorine atom in the benzoyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs with different halogen substitutions. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
(4-methoxyphenyl)methyl N-[(3-chlorobenzoyl)amino]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4/c1-22-14-7-5-11(6-8-14)10-23-16(21)19-18-15(20)12-3-2-4-13(17)9-12/h2-9H,10H2,1H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTGNKROOFRINI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC(=O)NNC(=O)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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